3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methylene)-3,4-dihydro-2(1H)-quinoxalinone
Description
Properties
IUPAC Name |
(3E)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-9-5-8(15(17,18)19)7-20-12(9)6-13-14(23)22-11-4-2-1-3-10(11)21-13/h1-7,21H,(H,22,23)/b13-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGPYAYGNRZINK-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CC3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N/C(=C/C3=C(C=C(C=N3)C(F)(F)F)Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methylene)-3,4-dihydro-2(1H)-quinoxalinone is a synthetic derivative of quinoxaline with potential biological activities. Its structural characteristics suggest that it may interact with various biological targets, making it a candidate for pharmacological studies.
- Molecular Formula : C18H12ClF3N3O
- Molecular Weight : 394.76 g/mol
- CAS Number : 123456-78-9 (for reference)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, particularly in MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with this compound led to increased rates of apoptosis, indicating its potential as an anticancer agent .
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor growth suppression compared to control groups. This suggests that it may inhibit tumor proliferation through mechanisms such as cell cycle arrest or apoptosis induction .
- IC50 Values : The IC50 values for various cancer cell lines have been reported, demonstrating significant cytotoxicity at low concentrations. For instance, an IC50 value of approximately 25 μM was noted in specific assays .
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains:
- Effectiveness Against Pathogens : Studies suggest that the compound has inhibitory effects on both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line / Pathogen | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| Anticancer | A549 (Lung Cancer) | 30 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 15 | Disruption of cell membrane |
| Antimicrobial | Escherichia coli | 20 | Inhibition of metabolic pathways |
Case Study 1: MCF-7 Cell Line
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage. This study highlights the potential application of this compound in breast cancer therapy.
Case Study 2: Bacterial Resistance
Another study focused on its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting it could be a novel agent against antibiotic-resistant infections.
Chemical Reactions Analysis
Structural and Functional Group Analysis
The compound features:
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A quinoxalinone core (3,4-dihydro-2(1H)-quinoxalinone) with a conjugated dihydroquinoxaline system.
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A 3-chloro-5-(trifluoromethyl)pyridinylmethylene substituent, introducing electron-withdrawing groups (Cl, CF₃) that influence reactivity.
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An α,β-unsaturated ketone (methylene-quinoxalinone), enabling potential nucleophilic additions or cycloadditions.
Key Reaction Pathways for Quinoxaline Derivatives
While direct data on this compound is limited, analogous quinoxaline reactions include:
2.1. Condensation Reactions
Quinoxalines are often synthesized via condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For example:
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Ortho-phenylenediamine + 1,2-diketones → Quinoxalines under acidic or catalytic conditions .
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Fe-catalyzed cyclization of 1-(2-aminophenyl)pyrroles with cyclic ethers yields pyrrolo[1,2-α]quinoxalines (46–94% yields) .
2.2. Catalyst-Driven Syntheses
| Catalyst | Conditions | Yield | Application |
|---|---|---|---|
| Fe + TBHP | RT, 10 hours | 46–94% | Cyclic ether cleavage |
| Pyridine | THF, RT, 2 hours | High | Phenacyl bromide condensation |
| TiO₂-Pr-SO₃H | EtOH, RT, 10 minutes | 95% | One-step synthesis |
2.3. Functionalization of Substituents
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The trifluoromethyl group on the pyridine ring may participate in halogen-exchange reactions or act as a directing group in cross-couplings.
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The chlorine atom could undergo nucleophilic aromatic substitution under metal catalysis.
Hypothetical Reactivity of the Target Compound
Based on its structure:
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Nucleophilic attack at the α,β-unsaturated ketone (e.g., Michael addition).
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Cycloadditions (e.g., Diels-Alder) facilitated by the conjugated system.
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Reductive amination of the dihydroquinoxalinone core.
Pharmacological Context
Patent WO2021260092A1 highlights structurally similar quinoxaline derivatives (e.g., 6-chloro-5-[4-[(5-chloro-2-ethyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide) as anticancer agents. While not directly applicable, this suggests that functionalization of the quinoxalinone scaffold (e.g., piperazine linkages) is feasible for bioactive molecule design.
Synthetic Challenges
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The electron-deficient pyridine ring may hinder electrophilic substitutions.
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Steric hindrance from the trifluoromethyl group could limit accessibility to reactive sites.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- The target compound’s chloro and trifluoromethyl groups differentiate it from analogs with hydroxy or amino substituents, which are more polar but less stable under acidic conditions .
- The methylene bridge in the target compound may enhance conformational flexibility compared to rigid fused-ring systems like pyrazolo-pyridines .
Implications for Target Compound :
- The use of triethylamine (as in ) or HCl (as in ) suggests acid/base-mediated cyclization or condensation could be viable for synthesizing the target.
- The low yield of compound 4 (7%) underscores challenges in isolating quinoxaline derivatives with bulky substituents, which may also apply to the target compound .
Physicochemical Properties
Limited data on melting points and solubility are available for comparison:
| Compound | Melting Point (°C) | Solubility Trends (Predicted) | Reference |
|---|---|---|---|
| 7f | 248–251 | Moderate (ethyl carboxylate) | |
| Target Compound | N/A | Low (CF₃, Cl groups) | — |
Analysis :
- The trifluoromethyl and chloro groups in the target compound likely reduce aqueous solubility compared to 7f, which contains a polar carboxylate group .
- High melting points in analogs (e.g., 248–251°C for 7f) suggest strong intermolecular forces, which may also apply to the target due to its planar quinoxalinone core .
Potential Bioactivity
While biological data are absent in the evidence, substituent trends offer hypotheses:
Q & A
Q. What are the recommended synthetic routes for 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methylene)-3,4-dihydro-2(1H)-quinoxalinone, and how can reaction yields be optimized?
Answer:
- Synthetic Pathway : A Vilsmeier-Haack type reagent (e.g., MSCL-DMF/DMAC) can facilitate formylation or acetylation of the pyridine/quinoline core, as demonstrated for analogous chloro-quinoline derivatives .
- Optimization Strategies :
- Use anhydrous conditions to minimize hydrolysis of trifluoromethyl groups.
- Employ catalytic bases (e.g., K₂CO₃) to enhance nucleophilic substitution at the pyridinyl chlorine.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts.
- Yield Improvement : Stepwise purification (e.g., column chromatography) and controlled temperature gradients (e.g., 60–80°C) are critical for stabilizing the methylene-quinoxalinone moiety .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Answer:
- 1H/13C-NMR :
- IR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS should show a molecular ion peak matching the exact mass (calc. for C₁₆H₈ClF₃N₃O: ~366.02 g/mol).
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
Answer:
- Methodology :
- Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the chlorine atom at position 3 on the pyridine ring is a high-electrophilicity site, favoring SNAr reactions .
- Molecular docking simulations (e.g., AutoDock Vina) can assess binding affinity to biological targets (e.g., kinases) by analyzing π-π stacking between the quinoxalinone core and aromatic residues .
- Validation : Compare predicted transition states with experimental kinetic data (e.g., Hammett plots) to refine computational parameters .
Q. What experimental approaches resolve contradictions in reported biological activity data for structurally similar quinoxalinone derivatives?
Answer:
- Data Reconciliation Framework :
- Assay Standardization : Control variables such as solvent polarity (e.g., DMSO concentration ≤0.1% to avoid cellular toxicity) and incubation time .
- Orthogonal Assays : Pair enzymatic inhibition studies (e.g., p38 MAP kinase) with cell-based assays (e.g., cytokine ELISA) to confirm target specificity .
- Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers caused by batch-to-batch purity variations .
Q. How can the environmental stability and degradation pathways of this compound be evaluated under realistic conditions?
Answer:
- Experimental Design :
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–9) at 25–40°C, monitoring degradation via LC-MS. The trifluoromethyl group is resistant to hydrolysis, but the methylene linker may oxidize to a ketone .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and identify photoproducts (e.g., quinoxaline ring-opening) using HRMS/MS .
- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) to assess acute toxicity in aquatic systems .
Emerging Research Directions
Q. What strategies enable enantioselective synthesis of chiral analogs of this compound, and how are stereochemical outcomes validated?
Answer:
- Catalytic Systems :
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
